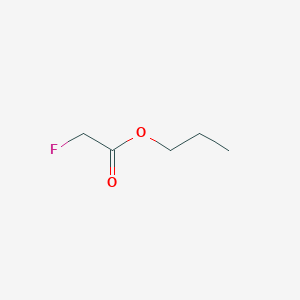

propyl 2-fluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

propyl 2-fluoroacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from acetic acid and propanol, with a fluorine atom replacing one of the hydrogen atoms in the acetic acid component.

準備方法

Synthetic Routes and Reaction Conditions

propyl 2-fluoroacetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the reaction involves fluoroacetic acid and propanol, typically using concentrated sulfuric acid as the catalyst. The reaction is as follows:

Fluoroacetic acid+PropanolH2SO4Acetic acid, fluoro-, propyl ester+Water

Industrial Production Methods

Industrial production of esters often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. The ester is further purified through additional distillation or other separation techniques.

化学反応の分析

Halogen Exchange from 2-Chloropropionate

A high-yield route involves reacting 2-chloropropionate derivatives with hydrogen fluoride (HF) in the presence of a transition metal catalyst (e.g., TiCl₄ or SnCl₄) :

2 chloropropionate+HFTiCl4/SnCl42 fluoroacetate+HCl

Optimized Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–200°C | 80–130°C |

| Reaction Time | 20–30 h | 24–26 h |

| Catalyst Loading | 1:0.01–0.02 (substrate:catalyst) | 1:0.015 (mass ratio) |

| Yield | 53–86% | 80–86% |

This method avoids the use of hazardous reagents like KF and minimizes byproducts such as dialkylated esters .

Reactivity in Alkaline Conditions

The ester undergoes saponification under basic conditions to form 2-fluoroacetic acid. In a NaH/DMF system, deprotonation generates a reactive enolate intermediate, which can participate in nucleophilic substitutions or Michael additions :

Propyl 2 fluoroacetate+NaH→Enolate+H2↑

Key Observations

-

Exothermic Reaction : Rapid hydrogen evolution occurs during enolate formation .

-

Side Reactions : Prolonged exposure to strong bases (e.g., NaOEt/EtOH) may lead to β-elimination, forming fluorinated alkenes .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals decomposition above 160°C, with two primary pathways:

Pathway 1: Ester Pyrolysis

At 180–200°C, the ester decomposes into 2-fluoroacetic acid and propylene :

Propyl 2 fluoroacetateΔ2 fluoroacetic acid+C3H6

Pathway 2: Radical-Mediated Defluorination

Above 200°C, C–F bond cleavage generates propyl acetate and fluorine radicals, which recombine to form HF or fluorinated byproducts :

Propyl 2 fluoroacetateΔPropyl acetate+F−→HF+other products

Decomposition Indicators

-

Color changes (green → yellow) correlate with the progression of side reactions .

-

Gas chromatography confirms the presence of volatile byproducts (e.g., CO₂, CH₃CHO) .

Metabolic and Enzymatic Reactions

In biological systems, propyl 2-fluoroacetate may undergo glutathione (GSH)-promoted defluorination , analogous to fluorinated PET radioligands . The proposed mechanism involves:

-

Nucleophilic Attack : GSH thiolate attacks the α-fluorine, forming a thiirane intermediate.

-

Ring Opening : Hydrolysis releases fluoride ions and generates a GSH conjugate.

Trapping Experiments

科学的研究の応用

propyl 2-fluoroacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated compounds with enhanced biological activity.

Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

作用機序

The mechanism of action of acetic acid, fluoro-, propyl ester involves its interaction with biological molecules. The fluorine atom can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various molecular targets and pathways, leading to changes in metabolic processes.

類似化合物との比較

Similar Compounds

Acetic acid, propyl ester: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

Acetic acid, fluoro-, ethyl ester: Similar structure but with an ethyl group instead of a propyl group, leading to variations in reactivity and applications.

Fluoroacetic acid, methyl ester: Another fluorinated ester with different chain length and properties.

Uniqueness

propyl 2-fluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

特性

CAS番号 |

10117-11-0 |

|---|---|

分子式 |

C5H9FO2 |

分子量 |

120.12 g/mol |

IUPAC名 |

propyl 2-fluoroacetate |

InChI |

InChI=1S/C5H9FO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |

InChIキー |

IRWIXUQVVIFUPL-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)CF |

正規SMILES |

CCCOC(=O)CF |

Key on ui other cas no. |

10117-11-0 |

同義語 |

Fluoroacetic acid propyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。